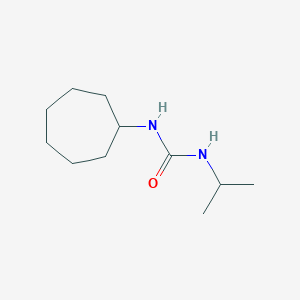
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that breaks down the neurotransmitter butyrylcholine.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been shown to have anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone in lab experiments include its relatively low cost and easy availability. However, 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has some limitations, including its low solubility in water and its potential toxicity. Researchers should take precautions when handling 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone and use appropriate protective equipment.
Zukünftige Richtungen
There are several future directions for research involving 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. One area of interest is the development of new pharmaceuticals based on the structure of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. Another area of interest is the investigation of the potential therapeutic effects of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone and its potential toxicity.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-chlorophenoxyethyl chloroacetate. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. The purity of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has shown potential in various research applications, including as a precursor in the synthesis of other compounds, a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been used in the development of new analytical methods for the detection of other compounds.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXKUSXHVJCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
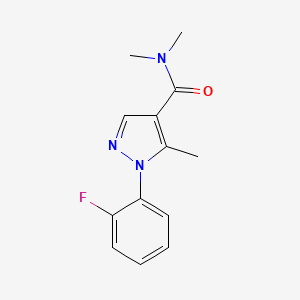
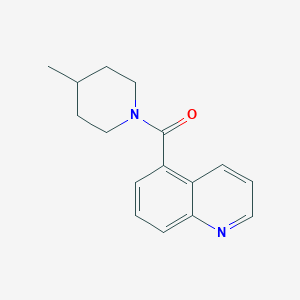
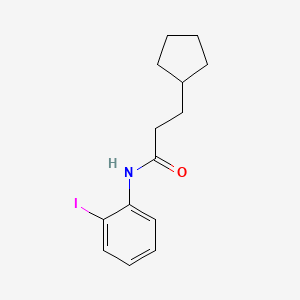
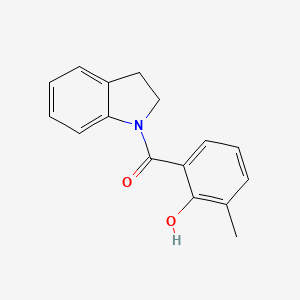



![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
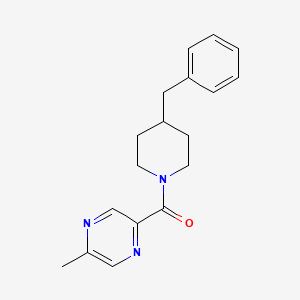
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
